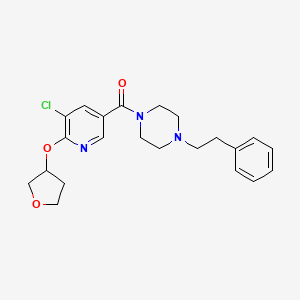
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic compound known for its distinctive chemical structure, which integrates a chlorinated pyridine ring with tetrahydrofuran and piperazine derivatives. This unique assembly lends the compound various physicochemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone involves multiple steps:
Formation of Pyridine Derivative: : This involves the chlorination of 3-hydroxypyridine to produce 5-chloro-3-hydroxypyridine.
Etherification: : The hydroxypyridine is then reacted with tetrahydrofuran-3-yl bromide under basic conditions to form 5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridine.
Piperazine Derivatization: : Separately, 4-phenethylpiperazine is synthesized.
Coupling Reaction: : Finally, the pyridine and piperazine derivatives are coupled through a methanone linkage using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
On an industrial scale, the process leverages high-throughput synthesis techniques to improve yield and reduce costs. Reactions are often carried out in large reactors with precise control over temperature, pressure, and pH to ensure optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, which can lead to the formation of N-oxides.
Reduction: : The chlorinated pyridine ring can be reduced to its corresponding amine under hydrogenation conditions.
Substitution: : Nucleophilic substitution can occur at the chlorinated site on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Strong nucleophiles like amines or thiols.
Major Products
Oxidation Products: : Formation of N-oxides.
Reduction Products: : Conversion to amines.
Substitution Products: : Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Its unique structure allows it to interact with various biological targets, making it useful in studies involving receptor binding and enzyme inhibition.
Medicine
Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as inflammation, infections, and neurological disorders.
Industry
The compound's robust chemical framework makes it valuable in the development of new materials and chemical sensors.
Mécanisme D'action
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone exerts its effects by binding to specific molecular targets such as enzymes or receptors. Its action involves:
Molecular Targets: : Binding to G-protein coupled receptors or ion channels.
Pathways Involved: : Modulation of intracellular signaling pathways, including cyclic AMP (cAMP) and calcium ion fluxes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
(6-Chloro-5-(tetrahydrofuran-3-yl)pyridin-3-yl)(4-(2-methylphenyl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone stands out due to its tetrahydrofuran-3-yl moiety, which contributes to its enhanced binding affinity and selectivity for certain biological targets. This makes it a particularly attractive candidate for further research and development.
This should cover all the bases for your article! Anything else on your mind?
Propriétés
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-20-14-18(15-24-21(20)29-19-7-13-28-16-19)22(27)26-11-9-25(10-12-26)8-6-17-4-2-1-3-5-17/h1-5,14-15,19H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVPHYODLJZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2658584.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)

![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2658593.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)

